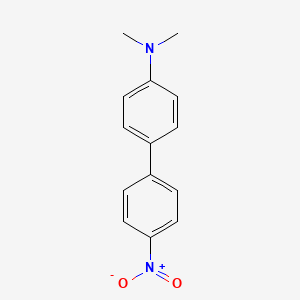

4-Dimethylamino-4'-nitrobiphenyl

Overview

Description

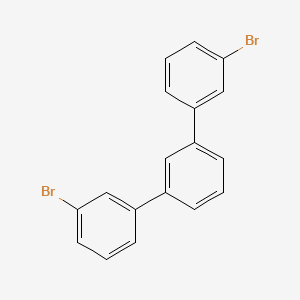

4-Dimethylamino-4’-nitrobiphenyl (CAS Number: 2143-87-5) is a chemical compound with the molecular weight of 242.28 . It is also known by its IUPAC name N,N-dimethyl-4’-nitro [1,1’-biphenyl]-4-amine .

Molecular Structure Analysis

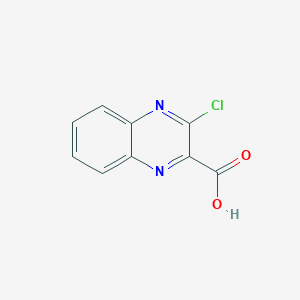

The molecular structure of 4-Dimethylamino-4’-nitrobiphenyl is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 .Chemical Reactions Analysis

The excited-state intramolecular charge transfer (ICT) dynamics of 4-Dimethylamino-4’-nitrobiphenyl, an efficient nonlinear optical (NLO) material, has been investigated using ultrafast transient absorption spectroscopy . The ICT process is associated with the barrierless twisting of the N,N-dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .Physical And Chemical Properties Analysis

4-Dimethylamino-4’-nitrobiphenyl is a solid substance with a melting point range of 243.0 to 249.0 °C . The predicted boiling point is 398.2±25.0 °C .Scientific Research Applications

Fluorescence Probes for Monitoring Polymerization Processes

4-Dimethylamino-4'-nitrobiphenyl has been used as a fluorescence probe in monitoring polymerization processes. Its fluorescence emission is sensitive to both solvent polarity and medium microviscosity, making it useful for tracking changes during photochemical or thermal curing of polymers (Wang et al., 1996).

Studying Excited-State Dynamics

This compound is significant in the study of excited-state intramolecular charge transfer dynamics. For instance, its behavior in reverse micelles was investigated using time-resolved fluorescence and transient absorption spectroscopy, providing insights into the effects of solvent polarity and micelle size on its quantum yield and excited-state lifetime (Lee et al., 2020).

Synthesis of Soluble Polyphenylacetylenes

This compound has been involved in the synthesis of substituted phenylacetylenes with a rhodium catalyst. This highlights its role in producing copolymers with improved solubility and molecular weight distribution, relevant for materials science (Lindgren et al., 1991).

Nonlinear Optical Properties

The compound is pivotal in the synthesis and analysis of nonlinear optical properties in various molecular structures. Its presence in boron dipyrromethene derivatives, for example, has been shown to affect electrochemical properties and second-order nonlinear optical properties, relevant for optoelectronic applications (Shi et al., 2012).

Preparing Diarylamines

In chemical synthesis, this compound is used for preparing diarylamines via a nitroreductive N-arylation reaction. This showcases its utility in organic synthesis and the creation of novel chemical compounds (Yang & Cho, 2003).

Mechanism of Action

Target of Action

The primary target of 4-Dimethylamino-4’-nitrobiphenyl is the intramolecular charge transfer (ICT) character of the molecules . This is due to the strong electron withdrawing nature of the nitro group and rapid responsiveness because of highly movable π-electrons .

Mode of Action

The interaction of 4-Dimethylamino-4’-nitrobiphenyl with its targets involves the dynamics of the ICT process in the excited states . This process has been investigated using ultrafast transient absorption spectroscopy . The experimental results have been corroborated with DFT and TDDFT calculations .

Biochemical Pathways

The affected pathway of 4-Dimethylamino-4’-nitrobiphenyl is the ICT process in the excited states . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the N, N -dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .

Result of Action

The molecular and cellular effects of 4-Dimethylamino-4’-nitrobiphenyl ’s action involve the dynamics of the ICT process in the excited states . The rate of this process is governed by the viscosity of the medium .

Action Environment

The action, efficacy, and stability of 4-Dimethylamino-4’-nitrobiphenyl are influenced by environmental factors such as the polarity of the solvent . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the DMA group . In solvents of moderate polarity, the rate of the twisting process is significantly slowed down . By further lowering the polarity of the solvent, the twisting process is completely retarded .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

properties

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGALHOPBAVGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544763 | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2143-87-5 | |

| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

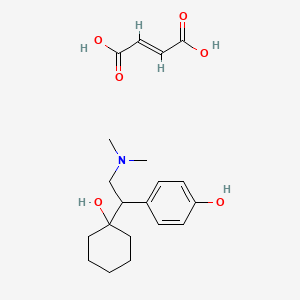

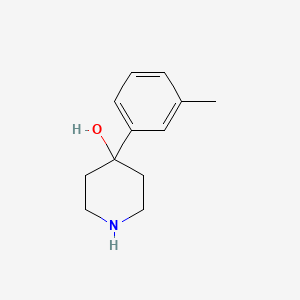

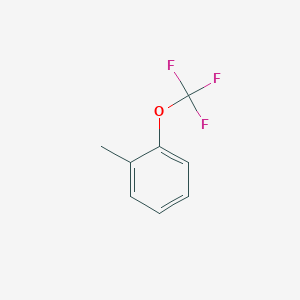

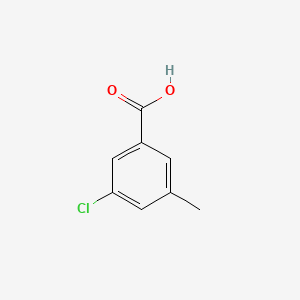

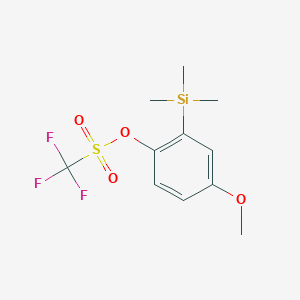

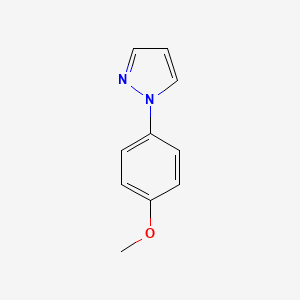

Retrosynthesis Analysis

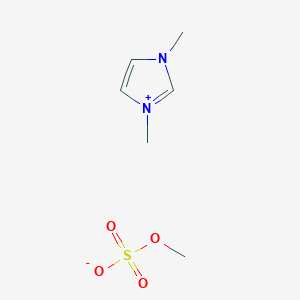

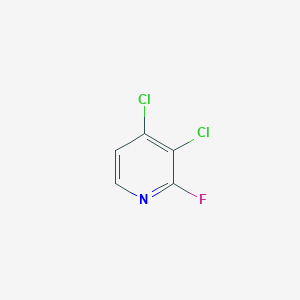

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 4-Dimethylamino-4′-nitrobiphenyl be used to monitor polymerization processes?

A1: 4-Dimethylamino-4′-nitrobiphenyl (DMABN) exhibits a unique property: its fluorescence emission is sensitive to both solvent polarity and the microviscosity of the surrounding medium []. During polymerization, the increasing viscosity of the reaction mixture causes a blue shift in DMABN's fluorescence spectrum. This spectral shift can be directly correlated to the degree of polymerization, enabling researchers to monitor the reaction progress in real-time. This method has proven effective for various polymerization formulations, including those cured photochemically and thermally [].

Q2: Does the structure of 4-Dimethylamino-4′-nitrobiphenyl impact its sensitivity as a fluorescence probe?

A2: Yes, the "push-pull" structure of DMABN, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a biphenyl system, contributes to its sensitivity as a fluorescence probe. This intramolecular charge transfer (ICT) character is highly sensitive to changes in the surrounding environment, such as polarity and viscosity [, ].

Q3: Can 4-Dimethylamino-4′-nitrobiphenyl interact with metal nanoparticles to enhance fluorescence signals?

A3: Research has shown that DMABN exhibits enhanced fluorescence when in proximity to silver nanoparticles, particularly those exhibiting quadrupole surface plasmon resonance (SPR) []. The spectral overlap between DMABN's emission and the SPR bands of the silver nanoparticles leads to this enhancement. This phenomenon can be exploited to develop highly sensitive fluorescence-based sensors [].

Q4: Are there computational studies investigating the properties of 4-Dimethylamino-4′-nitrobiphenyl?

A4: Yes, computational tools are being used to investigate the opto-electronic properties and dielectric behavior of 4-Dimethylamino-4′-nitrobiphenyl, particularly for its potential applications in non-linear optics []. These studies contribute to a deeper understanding of the compound's electronic structure and its response to external stimuli.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)